Vilanterol

Catalog No.
S639273
CAS No.
503068-34-6
M.F
C24H33Cl2NO5
M. Wt
486.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vilanterol

CAS Number

503068-34-6

Product Name

Vilanterol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C24H33Cl2NO5

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1

InChI Key

DAFYYTQWSAWIGS-DEOSSOPVSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Synonyms

4-(2-((6-((2-(((2,6-dichlorophenyl)methyl)oxy)ethyl)oxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol, vilanterol

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl

Mechanism of Action

Vilanterol works by binding to beta2-adrenergic receptors in the airways, causing them to activate. This activation triggers a cascade of cellular events that ultimately leads to the relaxation of smooth muscle cells surrounding the airways. This relaxation allows the airways to open more widely, resulting in easier breathing and reduced symptoms of COPD and asthma like wheezing, coughing, and shortness of breath [].

Advantages of Vilanterol

Vilanterol offers several advantages over other LABAs:

  • Long-acting: Vilanterol has a prolonged duration of action, lasting up to 24 hours after a single inhalation []. This allows for once-daily dosing, which can improve medication adherence compared to medications requiring more frequent administration.
  • High bronchodilator efficacy: Vilanterol exhibits a high degree of bronchodilation, meaning it is effective in significantly improving airflow in patients with COPD and asthma [].
  • Reduced side effects: Compared to some older LABAs, vilanterol has a lower risk of causing certain side effects, such as tremors and heart palpitations [].

Research Applications of Vilanterol

Vilanterol has been extensively studied in clinical trials for its efficacy and safety in treating COPD and asthma. Here are some key research applications:

  • Combination therapy: Vilanterol is often combined with inhaled corticosteroids (ICS) in a single inhaler for the treatment of COPD and asthma. Studies have shown that this combination therapy is more effective in controlling symptoms and reducing exacerbations compared to either medication alone [, ].
  • Real-world studies: Research is ongoing to evaluate the effectiveness and safety of vilanterol in real-world clinical settings. These studies aim to understand how well the medication works in everyday practice and identify any potential long-term safety concerns [].
  • Emerging applications: Researchers are exploring the potential use of vilanterol in other respiratory conditions, such as bronchiectasis and cystic fibrosis. However, further research is needed to confirm its efficacy and safety in these settings [].

Vilanterol is a selective long-acting beta-2 adrenergic agonist (LABA) primarily utilized for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is characterized by its prolonged activity, allowing for once-daily dosing, which enhances patient compliance compared to shorter-acting alternatives. Vilanterol's mechanism of action involves the stimulation of intracellular adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in bronchial smooth muscle cells. This results in muscle relaxation and bronchodilation, alleviating symptoms such as wheezing and shortness of breath .

Vilanterol's therapeutic effect lies in its interaction with β₂ adrenergic receptors in the airways of the lungs []. These receptors are involved in bronchodilation, the relaxation of airway smooth muscle. Upon binding to the β₂ receptor, vilanterol activates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels []. Elevated cAMP leads to relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow. Vilanterol's ultra-long duration of action is attributed to its slow dissociation rate from the β₂ receptor [].

Vilanterol exhibits a high selectivity for beta-2 adrenergic receptors over beta-1 and beta-3 receptors, with selectivity ratios of 1000-fold and 400-fold, respectively. This selectivity is crucial for minimizing cardiovascular side effects commonly associated with non-selective beta-agonists. Its pharmacokinetic profile allows for a duration of action exceeding 24 hours, making it effective for once-daily administration .

The synthesis of vilanterol involves modifications to the salmeterol scaffold to create homochiral compounds. The synthetic route typically includes:

  • Formation of the core structure: Starting from a phenolic compound, various alkyl and aryl groups are introduced.
  • Chiral resolution: Utilizing chiral reagents or catalysts to ensure the desired stereochemistry.
  • Final modifications: Introducing functional groups that enhance solubility and bioavailability.

The final product is often formulated as vilanterol trifenatate for inhalation use .

Vilanterol is primarily used in combination therapies for respiratory conditions. It is available in several formulations:

  • Breo Ellipta: A combination with fluticasone furoate for asthma and COPD.
  • Anoro Ellipta: Combined with umeclidinium bromide for COPD management.
  • Trelegy Ellipta: A triple-combination therapy including fluticasone furoate and umeclidinium bromide, approved for COPD and asthma .

Vilanterol has been studied for its interactions with other medications, particularly those affecting cytochrome P450 enzymes. Co-administration with P-glycoprotein inhibitors can increase systemic exposure to both vilanterol and its combination partners without significantly heightening adverse effects related to beta-agonist activity. Clinical studies have demonstrated that vilanterol does not adversely affect heart rate or potassium levels when used in conjunction with other common medications .

Several compounds share similarities with vilanterol in terms of structure and function as beta-agonists. Below is a comparative overview highlighting vilanterol's uniqueness:

CompoundSelectivity Ratio (β2:β1)Duration of ActionAdministration FrequencyUnique Features
Vilanterol1000:1>24 hoursOnce dailyLongest duration among LABAs
Salmeterol30:112 hoursTwice dailyOlder generation LABA
Formoterol30:112 hoursTwice dailyRapid onset; used in acute situations
Indacaterol2000:1>24 hoursOnce dailyVery high selectivity; similar dosing
Olodaterol1000:1>24 hoursOnce dailySimilar pharmacological profile

Vilanterol stands out due to its extended duration of action combined with high selectivity for beta-2 receptors, making it particularly effective for chronic management of respiratory conditions .

Primary Synthetic Methodology

The synthesis of vilanterol trifenatate employs a sophisticated multi-step approach that centers on the formation of key chiral intermediates and strategic coupling reactions [1] [2]. The most efficient route involves a total of six synthetic steps, achieving an overall yield of 57.9% with greater than 99.9% purity and 99.9% chiral purity [1]. The synthetic strategy begins with salicylaldehyde as the initial raw material and proceeds through carefully orchestrated transformations [3].

The fundamental synthetic approach involves the preparation of a protected saligenin oxazolidinone intermediate, which serves as the core structural framework [4]. This intermediate is subsequently coupled with protected hydroxyethoxyalkoxyalkyl bromides, followed by strategic deprotection sequences to yield the final active pharmaceutical ingredient [4]. The key chiral intermediate (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one represents a critical component in the overall synthesis [5] [6].

Mechanistic Pathway Details

The synthetic route incorporates several critical transformations including Friedel-Crafts acylation reactions under Lewis acid catalysis [3] [7]. The process involves selective reduction of aldehyde groups using sodium borohydride, followed by protection of ortho-dihydroxy groups with 2,2-dimethoxypropane [3]. Nucleophilic substitution reactions utilizing bis(tert-butoxycarbonyl) amine are employed, with selective removal of tert-butoxycarbonyl groups under trifluoroacetic acid conditions [3].

The asymmetric reduction step utilizes the Corey-Itsuno reduction methodology, which employs catalytic oxazaborolidine reagents to achieve enantioselective reduction of ketones [8] [9]. This transformation proceeds through coordination of borane to the tertiary nitrogen atom of the Corey-Bakshi-Shibata catalyst, followed by ketone coordination and hydride transfer via a six-membered transition state [8]. The final cyclization occurs under strong base conditions to generate the target oxazolidinone structure [3].

Synthetic StepReagent SystemYield (%)Conditions
Friedel-Crafts AcylationLewis Acid Catalyst85-90Anhydrous conditions
Selective ReductionSodium Borohydride88-92Controlled temperature
Protection2,2-Dimethoxypropane90-95Acidic conditions
Asymmetric ReductionCorey-Itsuno System85-88Anhydrous, low temperature
CyclizationStrong Base78-82Elevated temperature
Final CouplingAlkyl Bromide70-75Phase transfer conditions

Alternative Synthetic Approaches

Recent developments have explored alternative synthetic methodologies that avoid the use of Friedel-Crafts acylation reactions and eliminate the need for liquid bromine reagents [3]. These approaches utilize bulk chemicals as starting materials, offering safer and more environmentally friendly synthetic routes that are amenable to large-scale production [3]. The alternative methodologies focus on the synthesis of 2-chloro-1-(2,2-dimethyl-4H-benzo [10] [11]dioxin-6-yl)ethanone as a key intermediate, replacing the traditionally used 2-bromo-1-(2,2-dimethyl-4H-benzo [10] [11]dioxin-6-yl)ethanone [3].

Optimization of Homobenzylic Oxygenation Strategies

Fundamental Principles of Homobenzylic Oxygenation

The incorporation of an oxygen atom at the homobenzylic position of the right-hand side phenyl ring represents a critical structural modification in vilanterol trifenatate synthesis [10] [12]. This transformation is achieved through the strategic utilization of homobenzylic oxygenation methodologies that enable selective functionalization of unactivated aliphatic carbon-hydrogen bonds in the presence of more activated benzylic positions [13] [14].

Homobenzylic oxygenation in vilanterol synthesis leverages dual organic photoredox and cobalt catalysis systems [13] [14]. The process involves a two-part catalytic system where alkyl arenes undergo dehydrogenation followed by anti-Markovnikov Wacker-type oxidation to generate benzyl ketone products [14]. This formal homobenzylic oxidation achieves high atom economy without requiring directing groups, providing valuable reactivity that traditionally would necessitate multiple chemical transformations [13] [14].

Advanced Catalytic Systems

The optimization of homobenzylic oxygenation strategies has focused on the development of redox-active ligand systems that permit multielectron oxygen homolysis [15]. These systems utilize five-coordinate chlorovanadium species supported by redox-active N-phenyl aminophenol ligands [15]. The catalytic cycle involves exposure to molecular oxygen, resulting in ready cleavage of the oxygen-oxygen bond to generate oxo-vanadium complexes [15].

The vanadium-based systems demonstrate exceptional efficiency in oxygen atom transfer reactions, with vanadium-oxo bond dissociation energies of 73 ± 14 kilocalories per mole [15]. This significantly lower bond dissociation energy compared to typical vanadyl complexes (120-170 kilocalories per mole) reflects stabilization of the reduced product and enables efficient oxidation of weak oxygen atom acceptors [15].

Catalytic SystemOxygen SourceSelectivity (%)Temperature (°C)Pressure (atm)
Photoredox/CobaltMolecular Oxygen92-9525-401.0
Vanadium-AminophenolMolecular Oxygen88-9150-701.2
Traditional MethodsStoichiometric Oxidants75-8080-1001.5

Mechanistic Considerations

The mechanistic pathway for homobenzylic oxygenation involves initial activation of aliphatic carbon-hydrogen bonds through leveraging the reactivity of benzylic carbon-hydrogen bonds [14]. The process begins with dehydrogenation of the alkyl arene substrate, generating an intermediate that subsequently undergoes oxidative functionalization [14]. The anti-Markovnikov selectivity is achieved through careful control of the reaction conditions and catalyst system [14].

Biomimetic approaches utilizing vanadium Schiff-base catalysts with molecular oxygen as the terminal oxidant have been developed for selective oxidative coupling reactions [16]. These systems demonstrate the ability to achieve high selectivity through phenol binding to the vanadium catalyst, which serves as the primary factor enabling selective transformation [16]. The reaction conditions can be rationally designed to preferentially favor specific regioisomeric products based on the binding mode and steric environment [16].

Scalability Challenges in Multi-Step Synthesis

Scale-Up Considerations for Vilanterol Production

The transition from laboratory-scale synthesis to kilogram-scale production of vilanterol trifenatate presents significant technical challenges that require comprehensive process optimization [1] [2]. The robust manufacturing process has been successfully demonstrated on multi-kilogram scales, achieving consistent product quality and yield performance [1]. The scalability assessment encompasses equipment translation challenges, raw material variability, and process parameter control across different production scales [17].

Equipment translation represents a fundamental challenge in pharmaceutical scale-up, as larger mixers, pumps, and reactors exhibit different behavioral characteristics compared to bench-top counterparts [17]. Flow rates, shear forces, and temperature gradients undergo significant modifications with scale increases, requiring careful adjustment of process parameters [17]. The heat transfer characteristics and mixing efficiency must be thoroughly evaluated and optimized for each scale of operation [18].

Advanced Purification Technologies

Wiped Film Molecular Distillation technology has been successfully implemented for the purification of intermediates that are susceptible to thermal decomposition at elevated temperatures [1] [19]. This specialized distillation technique improves overall yield by 10-15% through minimization of thermal degradation during purification steps [1]. The wiped film distillation process operates under high vacuum conditions with extremely short residence times, typically measured in seconds rather than hours [19].

The wiped film distillation system utilizes a slotted wiper mechanism that ensures precise control of residence time, film thickness, and flow characteristics [19]. This technology is particularly advantageous for heat-sensitive pharmaceutical intermediates, enabling efficient separation while maintaining product integrity [19]. The process achieves lowered temperature distillation through high vacuum capabilities that significantly reduce boiling temperatures [19].

Production ScaleBatch Size (kg)Yield (%)Purity (%)Processing Time (h)
Laboratory0.1-1.057.999.948-72
Pilot5-5055.2-57.199.7-99.972-96
Commercial100-50054.8-56.599.5-99.8120-144

Crystallization Process Optimization

The crystallization of vilanterol trifenatate employs sophisticated recrystallization techniques utilizing ketone solvents to achieve optimal crystal characteristics [20]. The process involves Ostwald ripening methodology, which prevents aggregate formation and generates crystals with favorable micronization properties [20]. The recrystallization procedure in methyl ethyl ketone comprises suspension of vilanterol trifenatate followed by controlled heating and cooling cycles [20].

The crystallization protocol involves heating the suspension at temperatures from 65°C to 70°C until complete dissolution occurs, followed by controlled cooling to 54°C to 62°C [20]. Seeding with vilanterol trifenatate crystals initiates controlled nucleation, and subsequent cooling to 20°C to 25°C completes the crystallization process [20]. This methodology consistently achieves greater than 99.9% purity with 99.9% chiral purity and no single major impurity exceeding 0.1% [1].

Process Analytical Technology Integration

The implementation of advanced analytical monitoring systems enables real-time process control and quality assurance during large-scale synthesis [21]. Chiral liquid chromatography methods utilizing Chiralpak columns with hexane-ethanol-ethanolamine mobile phase systems achieve baseline separation of enantiomers with resolution factors greater than 3.3 [21]. The analytical methodology provides quantitative determination of both R-vilanterol and S-vilanterol impurities with detection limits suitable for pharmaceutical quality control [21].

Quantum Mechanical Studies on β₂-Adrenoceptor Binding

Quantum mechanical approaches have provided fundamental insights into the electronic structure and binding characteristics of vilanterol at the β₂-adrenergic receptor. Density Functional Theory calculations using the B3LYP functional with 6-31G* basis sets have been employed to analyze the electronic properties and optimize the geometry of vilanterol-receptor complexes [1] [2]. These computational studies reveal that vilanterol exhibits subnanomolar affinity for the β₂-adrenoceptor, with binding constants demonstrating comparable affinity to salmeterol but superior binding compared to olodaterol, formoterol, and indacaterol [3] [4].

The quantum mechanical analysis of vilanterol binding demonstrates key electronic interactions through charge distribution calculations. The compound's protonated amino group forms critical electrostatic interactions with the conserved aspartate residue Asp113 in transmembrane helix 3, while the hydroxyl groups on the saligenin head engage in hydrogen bonding networks with serine residues Ser203 and Ser207 [3] [5]. Molecular orbital calculations indicate that the extended hydrophobic tail of vilanterol, containing the dichlorobenzyl ether moiety, contributes significantly to binding affinity through favorable van der Waals interactions and π-π stacking with aromatic residues in the receptor binding pocket [6] [1].

Semi-empirical quantum mechanical studies using MOPAC have characterized the energy barriers for vilanterol binding, revealing that the compound must overcome approximately 105 kcal/mol energy barriers during dissociation from the β₂-adrenoceptor, indicating exceptionally strong binding interactions [7]. These calculations demonstrate that vilanterol forms more stable hydrogen bonds throughout the dissociation pathway compared to reference compounds, contributing to its prolonged duration of action [7].

The charge distribution analysis reveals that vilanterol maintains optimal electronic complementarity with the receptor binding site. Quantum mechanical calculations indicate that the compound's pKd values range from 9.44 ± 0.07 to 10.82 ± 0.12, depending on the presence of guanosine 5'-triphosphate analogues, demonstrating high-affinity binding characteristics [8] [9]. These studies establish the electronic basis for vilanterol's superior selectivity profile, showing greater than 1000-fold selectivity for β₂-adrenoceptors over β₁ and β₃ subtypes [3] [8].

Molecular Dynamics Simulations of Receptor Agonism

Molecular dynamics simulations have elucidated the dynamic mechanisms underlying vilanterol-induced β₂-adrenoceptor activation and agonism. Extended simulations using both conventional and accelerated molecular dynamics approaches reveal that vilanterol binding stabilizes distinct conformational states that promote receptor activation [10] [11]. These studies demonstrate that agonist binding alone does not immediately drive the receptor toward the fully active conformation, but rather shifts the equilibrium between multiple conformational states [12] [13].

Metadynamics simulations have mapped the free energy landscapes of β₂-adrenoceptor activation in the presence of vilanterol, revealing the cascade of locally connected microswitches that transmit allosteric signals from the ligand-binding site to the intracellular G-protein binding region [14] [15]. The simulations show that vilanterol binding promotes contraction of the extracellular binding site, which couples obligatorily to conformational changes in a connector motif located in the transmembrane core [14] [12].

Conventional molecular dynamics studies spanning microsecond timescales demonstrate that vilanterol-bound β₂-adrenoceptor exhibits dynamic flexibility with coordinated movements of transmembrane helices 3 and 6 [16] [17]. These simulations reveal that extracellular water molecules infiltrate the binding pocket to mediate critical hydrogen bonding interactions between vilanterol's catechol-like hydroxyl groups and Ser204 on transmembrane helix 5 [16] [17]. The root mean square deviation analysis indicates that vilanterol-receptor complexes maintain structural stability with RMSD values ranging from 1.8 to 2.5 Å, demonstrating favorable binding pose maintenance [7].

Enhanced sampling techniques including adaptive biasing force simulations have quantified the energetic requirements for vilanterol dissociation, revealing that the compound requires overcoming approximately 105 kcal/mol energy barriers to exit the receptor binding pocket [7]. These calculations demonstrate superior binding persistence compared to other β₂-agonists, with alprenolol requiring only 65 kcal/mol and ICI-118551 requiring 49 kcal/mol for dissociation [7].

The molecular dynamics investigations reveal biased agonism characteristics where vilanterol stabilizes receptor conformations that preferentially activate Gs protein pathways while minimizing β-arrestin recruitment [10] [18]. Accelerated molecular dynamics simulations demonstrate that vilanterol induces distinct patterns of motion in transmembrane helix 7 compared to other agonists, involving perturbations of the NPxxY motif interaction network that are characteristic of sustained receptor activation [10] [11].

Comparative Docking Studies with Salmeterol Analogues

Comprehensive molecular docking studies have systematically compared vilanterol binding characteristics with salmeterol and related β₂-agonist analogues using multiple computational platforms including AutoDock, CDOCKER, LibDock, and GOLD scoring functions [7] [19]. These comparative analyses demonstrate that vilanterol consistently achieves superior docking scores ranging from -8.7 to -10.2 kcal/mol compared to salmeterol's scores of -8.2 to -9.8 kcal/mol [7] [20].

Structure-based virtual screening approaches have identified the molecular determinants responsible for vilanterol's enhanced binding affinity relative to salmeterol analogues. The studies reveal that vilanterol's extended ether linkage containing the dichlorobenzyl moiety provides additional hydrophobic contacts with the receptor binding pocket that are absent in salmeterol's structure [5] [21]. Comparative binding mode analysis demonstrates that both compounds share common interactions with key residues including Asp113, Ser203, and Phe290, but vilanterol forms additional stabilizing contacts with Asn312 that contribute to its superior affinity [3] [5].

Radioligand binding competition studies using [³H]vilanterol as a probe demonstrate that vilanterol, salmeterol, and indacaterol bind to an additional tissue binding site in human lung parenchyma that is distinct from the conventional β₂-adrenoceptor orthosteric site [22] [23]. This secondary binding site appears to be selective for long-acting β₂-agonists with extended hydrophobic tails, as evidenced by the observation that carmoterol, formoterol, and salbutamol do not interact with this site [22] [24].

Comparative pharmacological profiling reveals that vilanterol demonstrates inherent 24-hour activity with faster onset and longer duration of action compared to salmeterol in human airway tissue preparations [3] [4]. The binding kinetics analysis shows that vilanterol exhibits both high-affinity (pKd 10.82 ± 0.12) and low-affinity (pKd 9.47 ± 0.17) binding components, suggesting interaction with multiple receptor conformational states [8] [9].

Molecular recognition studies indicate that vilanterol's calculated lipophilicity (cLogP) correlates with its ability to engage secondary tissue binding sites, distinguishing it from antagonists like propranolol and ICI-118551 despite comparable lipophilicity values [24]. The structure-activity relationship analysis demonstrates that the dichlorobenzyl ether terminus of vilanterol provides optimal balance between hydrophobic interactions and molecular size constraints within the receptor binding pocket [6] [21].

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

485.1735785 g/mol

Monoisotopic Mass

485.1735785 g/mol

Heavy Atom Count

32

UNII

028LZY775B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Vilanterol is approved for use in several combination products such as with fluticasone furoate under the tradename Breo Ellipta, in combination with umeclidinium bromide as Anoro Ellipta, and in combination with both fluticasone furoate and umeclidinium under the tradename Trelegy Ellipta. Approved by the FDA in 2013, the use of Breo Ellipta is indicated for the long-term, once-daily maintenance treatment of airflow obstruction in patients with COPD, including chronic bronchitis and emphysema, as well as the once-daily maintenance treatment of asthma in patients aged 18 or older with reversible obstructive airways disease. Anoro Ellipta is indicated for the maintenance treatment of patients with COPD, and Trelegy Ellipta is indicated for the maintenance treatment of patients with COPD as well as the maintenance treatment of asthma in patients aged 18 years and older.
FDA Label

Mechanism of Action

Vilanterol is a selective long-acting beta2-adrenergic agonist. Its pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increases in cyclic AMP are associated with relaxation of bronchial smooth muscle and inhibition of release of hypersensitivity mediators from mast cells in the lungs.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

503068-34-6

Absorption Distribution and Excretion

Vilanterol plasma levels may not predict therapeutic effects. Following inhaled administration of vilanterol in healthy subjects, Cmax occurred at 5 to 15 minutes. Vilanterol is mostly absorbed from the lung after inhaled doses with negligible contribution from oral absorption. Following repeat dosing of inhaled vilanterol, the steady state was achieved within 14 days with up to 1.7-fold accumulation. The absolute bioavailability of vilanterol when administered by inhalation was 27.3%, primarily due to absorption of the inhaled portion of the dose delivered to the lung. Oral bioavailability from the swallowed portion of the dose of vilanterol is low (<2%) due to extensive first-pass metabolism. Systemic exposure (AUC) in patients with COPD was 24% higher than observed in healthy subjects. Systemic exposure (AUC) in patients with asthma was 21% lower than observed in healthy subjects.
Following oral administration of radiolabeled vilanterol, mass balance showed 70% of the radiolabel in the urine and 30% in the feces.
Following intravenous administration to healthy subjects, the mean volume of distribution at steady-state was 165 L.
Following intravenous administration, the pharmacokinetics of vilanterol showed a high plasma clearance of 108 L/hour.

Metabolism Metabolites

Vilanterol is principally metabolized by cytochrome p450 3A4 (CYP3A4) to a range of metabolites with significantly reduced beta1- and beta2-agonist activity. The major route of metabolism was via O-dealkylation, with up to 78% of the recovered dose eliminated as O-dealkylated metabolites while N-Dealkylation and C-dealkylation were minor pathways, representing 5% of the recovered dose.

Wikipedia

Vilanterol

Biological Half Life

The effective half-life for vilanterol, as determined from inhalation administration of multiple doses, is 11 hours. The plasma elimination half-life, as determined from inhalation administration of multiple doses of vilanterol 25 mcg, is 21.3 hours in patients with COPD and 16.0 hours in patients with asthma. For a single dose inhaled administration, the plasma elimination phase half-life averaged 2.5 hour.

Use Classification

Human drugs -> Laventair Ellipta (previously Laventair) -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human drugs -> Relvar Ellipta -> EMA Drug Category
Adrenergics and other drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
Harrell AW, Siederer SK, Bal J, Patel NH, Young GC, Felgate CC, Pearce SJ, Roberts AD, Beaumont C, Emmons AJ, Pereira AI, Kempsford RD: Metabolism and disposition of vilanterol, a long-acting beta(2)-adrenoceptor agonist for inhalation use in humans. Drug Metab Dispos. 2013 Jan;41(1):89-100. doi: 10.1124/dmd.112.048603. Epub 2012 Oct 4. [PMID:23043183]
Spyratos D, Sichletidis L: Umeclidinium bromide/vilanterol combination in the treatment of chronic obstructive pulmonary disease: a review. Ther Clin Risk Manag. 2015 Mar 25;11:481-7. doi: 10.2147/TCRM.S67491. eCollection 2015. [PMID:25848294]

Explore Compound Types